molecular formula C13H17NO5 B5303437 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)

4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)

Cat. No. B5303437
M. Wt: 267.28 g/mol
InChI Key: DTUQZLUVLWAXOI-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as methylene blue, a vital stain used in histology and microbiology. The compound is synthesized by reacting N, N-dimethylaniline with paraformaldehyde, followed by oxidation with ferric chloride and subsequent reaction with maleic acid.

Scientific Research Applications

4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) has numerous scientific research applications. One of the significant applications is its use as a vital stain in histology and microbiology. The compound is used to stain cells, tissues, and microorganisms, making them visible under a microscope. Additionally, the compound has been used in the treatment of various medical conditions such as methemoglobinemia, Alzheimer's disease, and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it an ideal candidate for treating neurological disorders.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of monoamine oxidase, an enzyme responsible for breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of monoamine oxidase, the compound increases the levels of these neurotransmitters, leading to improved brain function.
Biochemical and Physiological Effects:
4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) has various biochemical and physiological effects. The compound is known to improve cognitive function, memory, and mood. Additionally, the compound has been shown to have antioxidant properties, protecting cells from oxidative stress and damage. The compound has also been shown to have anti-inflammatory properties, reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) in lab experiments are numerous. The compound is readily available, easy to use, and has a long shelf life. Additionally, the compound is relatively inexpensive, making it an ideal choice for researchers on a tight budget. The limitations of using the compound in lab experiments include its potential toxicity and the need for caution when handling the compound.

Future Directions

The future directions for 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) research are numerous. One of the significant areas of research is the development of new drugs based on the compound's chemical structure. Additionally, researchers are exploring the compound's potential in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Finally, researchers are exploring the compound's potential in treating various types of cancer.
Conclusion:
In conclusion, 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) is a chemical compound with numerous scientific research applications. The compound's ability to stain cells, tissues, and microorganisms makes it an ideal vital stain in histology and microbiology. Additionally, the compound's potential in treating various medical conditions such as methemoglobinemia, Alzheimer's disease, and Parkinson's disease makes it an exciting area of research. Finally, the compound's potential in treating various types of cancer makes it an area of research with significant potential for future advancements.

Synthesis Methods

The synthesis of 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) involves several steps. The first step is the reaction of N, N-dimethylaniline with paraformaldehyde to form 4-(dimethylamino) methyl aniline. The second step involves the oxidation of 4-(dimethylamino) methyl aniline with ferric chloride to form methylene blue. Finally, methylene blue is reacted with maleic acid to form 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt).

properties

IUPAC Name

(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.C4H4O4/c1-10(2)7-8-3-5-9(11)6-4-8;5-3(6)1-2-4(7)8/h3-6,11H,7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUQZLUVLWAXOI-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)O.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol

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